
N-(2-Chloroethyl)piperidine-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Chloroethyl)piperidine-1-sulfonamide is an organic compound with the chemical formula C7H14ClN. It is a colorless to pale yellow liquid with a pungent odor. This compound is widely used in organic synthesis and serves as an intermediate and catalyst in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(2-Chloroethyl)piperidine-1-sulfonamide is typically synthesized through the reaction of 4-piperidinol and 2-chloroethanol under alkaline conditions . The product is then purified through extraction, crystallization, and purification processes.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process includes the use of advanced purification techniques to remove impurities and achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Chloroethyl)piperidine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield amines or alcohols .
Applications De Recherche Scientifique
N-(2-Chloroethyl)piperidine-1-sulfonamide has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of N-(2-Chloroethyl)piperidine-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and altering their function. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired chemical or biological outcome .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Chloroethyl)piperidine: This compound has a similar structure but lacks the sulfonamide group.
2-Piperidinoethyl chloride hydrochloride: This compound is similar but includes a hydrochloride group.
4-(2-Chloroethyl)morpholine hydrochloride: This compound has a morpholine ring instead of a piperidine ring.
Uniqueness
N-(2-Chloroethyl)piperidine-1-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. This makes it particularly valuable in organic synthesis and pharmaceutical applications .
Propriétés
Numéro CAS |
181762-06-1 |
|---|---|
Formule moléculaire |
C7H15ClN2O2S |
Poids moléculaire |
226.73 g/mol |
Nom IUPAC |
N-(2-chloroethyl)piperidine-1-sulfonamide |
InChI |
InChI=1S/C7H15ClN2O2S/c8-4-5-9-13(11,12)10-6-2-1-3-7-10/h9H,1-7H2 |
Clé InChI |
VLOSJYCZVCAPPQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)S(=O)(=O)NCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tributyl[1-(phenylsulfanyl)butyl]stannane](/img/structure/B14262334.png)
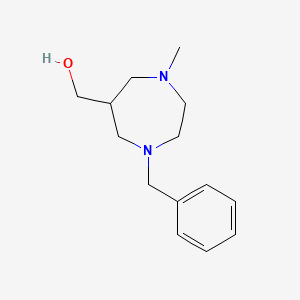
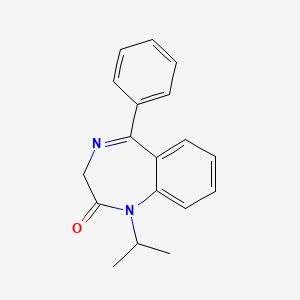
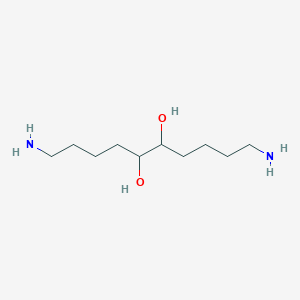
![4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,2-diol](/img/structure/B14262356.png)
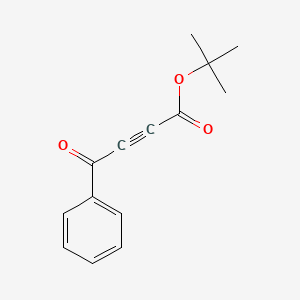
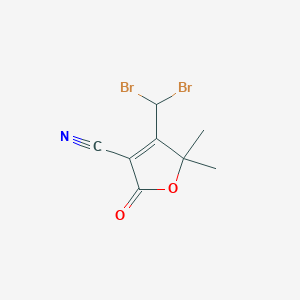
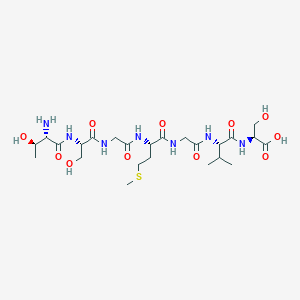
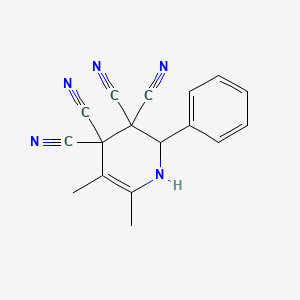
![Benzoic acid, 2-[(cyanothioxomethyl)amino]-, methyl ester](/img/structure/B14262381.png)

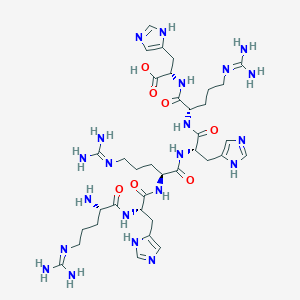
![4-[(12-Bromododecyl)oxy]-4'-methoxy-1,1'-biphenyl](/img/structure/B14262415.png)
